Saquinavir-d9

Description

Propriétés

IUPAC Name |

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAXKHKRTORLEM-ABBOPLMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662189 | |

| Record name | N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 0.22 g/100 mL @ 25 °C | |

| Record name | SAQUINAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2X10-31 mm Hg @ 25 °C /Estimated/ | |

| Record name | SAQUINAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Off-white to white very fine powder | |

CAS No. |

1356355-11-7, 127779-20-8 | |

| Record name | N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAQUINAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Saquinavir-d9. The information is intended to support research, development, and quality control activities involving this isotopically labeled compound. Saquinavir-d9 serves as a crucial internal standard for the quantitative analysis of Saquinavir, a potent HIV protease inhibitor, in various biological matrices.

Chemical Properties and Structure

Saquinavir-d9 is a deuterated analog of Saquinavir, a synthetic peptidomimetic inhibitor of the human immunodeficiency virus (HIV) protease. The incorporation of nine deuterium atoms into the molecule provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification assays.

Core Chemical Properties

The fundamental chemical and physical properties of Saquinavir-d9 are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Chemical Name | (2S)-N1-[(1S,2R)-3-[(3S,4aS,8aS)-3-[[(1,1-di(methyl-d3)ethyl-2,2,2-d3)amino]carbonyl]octahydro-2(1H)-isoquinolinyl]-2-hydroxy-1-(phenylmethyl)propyl]-2-[(2-quinolinylcarbonyl)amino]-butanediamide | [1] |

| Synonyms | Fortovase-d9, Invirase-d9, Ro 31-8959-d9 | [2] |

| CAS Number | 1356355-11-7 | [1] |

| Molecular Formula | C₃₈H₄₁D₉N₆O₅ | [1] |

| Molecular Weight | 679.9 g/mol | [1] |

| Appearance | White to Off-White Solid | |

| Solubility | Soluble in Chloroform and Methanol | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

| Purity | ≥99% deuterated forms (d₁-d₉) | [1] |

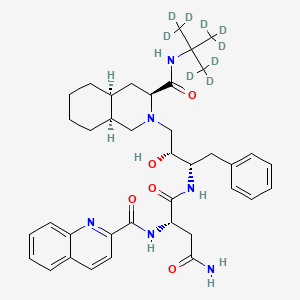

Chemical Structure

The chemical structure of Saquinavir-d9 is identical to that of Saquinavir, with the exception of the isotopic labeling. The nine deuterium atoms are located on the tert-butyl group, a region of the molecule less susceptible to metabolic modification. This positioning ensures that the isotopic label is retained throughout sample preparation and analysis, a critical requirement for an internal standard.

Figure 1: Isotopic Labeling of Saquinavir.

Experimental Protocols

Saquinavir-d9 is primarily utilized as an internal standard in bioanalytical methods for the quantification of Saquinavir. Below is a representative experimental protocol for the analysis of Saquinavir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Saquinavir in Human Plasma by LC-MS/MS

This method is adapted from validated procedures described in the scientific literature.[3][4][5]

2.1.1. Materials and Reagents

-

Saquinavir reference standard

-

Saquinavir-d9 internal standard

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Water (deionized, 18 MΩ·cm)

-

Ethyl acetate (for liquid-liquid extraction) or solid-phase extraction (SPE) cartridges

2.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 reversed-phase, Kromasil or equivalent)[3]

2.1.3. Sample Preparation

A protein precipitation or liquid-liquid extraction method is typically employed to extract Saquinavir and Saquinavir-d9 from the plasma matrix.

-

Protein Precipitation:

-

To 100 µL of plasma sample, add 200 µL of acetonitrile containing a known concentration of Saquinavir-d9.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

Liquid-Liquid Extraction:

-

To 200 µL of plasma, add a known amount of Saquinavir-d9 internal standard solution.

-

Add 1 mL of ethyl acetate and vortex for 2 minutes.[3]

-

Centrifuge at 3,000 x g for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in mobile phase.

-

2.1.4. LC-MS/MS Conditions

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution depending on the specific method. A typical starting condition is 60% B, increasing to 95% B over several minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Saquinavir: m/z 671.4 → 570.4[4][5]Saquinavir-d9: m/z 680.4 → 579.4 (projected) |

| Collision Energy | Optimized for the specific instrument. |

2.1.5. Data Analysis

The concentration of Saquinavir in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (Saquinavir-d9) and comparing this ratio to a calibration curve prepared with known concentrations of Saquinavir.

Figure 2: Bioanalytical Workflow.

Synthesis and Characterization

Synthesis

The general synthesis of Saquinavir involves the coupling of three key fragments: a decahydroisoquinoline moiety, an amino acid-derived central core, and a quinoline side chain. The process requires careful control of stereochemistry to yield the desired biologically active isomer.

Characterization

The primary methods for characterizing Saquinavir-d9 are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry: The mass spectrum of Saquinavir-d9 will show a molecular ion peak at an m/z value that is 9 units higher than that of unlabeled Saquinavir, confirming the incorporation of nine deuterium atoms. The fragmentation pattern in MS/MS analysis is expected to be similar to that of Saquinavir, with a corresponding mass shift in the fragments containing the deuterated tert-butyl group.[4][5]

-

NMR Spectroscopy: ¹H NMR spectroscopy would confirm the absence of protons on the tert-butyl group, while ²H NMR would show a signal corresponding to the deuterium atoms. ¹³C NMR would show signals consistent with the carbon skeleton of Saquinavir.

Mechanism of Action of Saquinavir

As Saquinavir-d9 is chemically and biologically equivalent to Saquinavir (with the exception of its mass), it is important to understand the mechanism of action of the parent compound. Saquinavir is a potent and selective inhibitor of the HIV protease enzyme. This viral enzyme is essential for the cleavage of viral polyproteins into functional proteins required for the maturation of new, infectious virions. By binding to the active site of the HIV protease, Saquinavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.

Figure 3: Saquinavir's Inhibition of HIV Protease.

Conclusion

Saquinavir-d9 is an indispensable tool for the accurate quantification of Saquinavir in pharmacokinetic and clinical studies. Its well-defined chemical properties and high isotopic purity make it an ideal internal standard for LC-MS/MS applications. This guide provides essential technical information to aid researchers and drug development professionals in the effective use of Saquinavir-d9.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Saquinavir-d9 | CAS#:1356355-11-7 | Chemsrc [chemsrc.com]

- 3. Highly sensitive determination of saquinavir in biological samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Saquinavir-d9, a deuterated isotopologue of the HIV protease inhibitor Saquinavir. This document details a plausible synthetic pathway, experimental protocols, and methods for characterization, tailored for an audience with a strong background in organic chemistry and drug development.

Introduction

Saquinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for viral replication.[1] Isotopic labeling of pharmaceuticals, such as the introduction of deuterium (a stable isotope of hydrogen), is a crucial tool in drug development.[2][3] Deuterated compounds like Saquinavir-d9 serve as ideal internal standards for pharmacokinetic and metabolic studies, particularly in liquid chromatography-mass spectrometry (LC-MS) analysis, due to their nearly identical chemical properties to the parent drug but distinct mass.[1][2] The nine deuterium atoms in Saquinavir-d9 are located on the tert-butyl group, providing a significant mass shift for clear analytical distinction.

This guide outlines a convergent synthetic strategy for Saquinavir-d9, focusing on the preparation of a key deuterated intermediate, (3S,4aS,8aS)-N-(tert-butyl-d9)decahydroisoquinoline-3-carboxamide, and its subsequent coupling to form the final product.

Retrosynthetic Analysis

A logical retrosynthetic analysis of Saquinavir-d9 suggests a convergent approach, dissecting the molecule into three key fragments. This strategy is analogous to established syntheses of Saquinavir.[4][5][6] The primary disconnection is at the amide bond, yielding the deuterated decahydroisoquinoline moiety and the N-((S)-1-((2-amino-2-oxoethyl)amino)-4-phenyl-3-hydroxybutan-2-yl)-2-(quinolin-2-ylcarboxamido)succinamide portion.

References

- 1. chembk.com [chembk.com]

- 2. (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide | C14H26N2O | CID 454736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. theclinivex.com [theclinivex.com]

- 5. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of Saquinavir-d9 as an internal standard in the quantitative bioanalysis of Saquinavir. The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the accuracy and precision required for pharmacokinetic studies and therapeutic drug monitoring.

The Principle of Internal Standardization in LC-MS/MS

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to all samples, including calibrators, quality controls (QCs), and unknown study samples, prior to sample processing. The IS is chosen to mimic the physicochemical properties of the analyte of interest as closely as possible. Its purpose is to compensate for variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer. By calculating the ratio of the analyte's response to the IS's response, variability is normalized, leading to more accurate and precise quantification.

Stable isotope-labeled (SIL) internal standards, such as Saquinavir-d9, are considered the gold standard for LC-MS/MS bioanalysis. These compounds are chemically identical to the analyte but have a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical chemical nature ensures they behave similarly throughout the analytical process.

Saquinavir: Mechanism of Action as an HIV Protease Inhibitor

Saquinavir is an antiretroviral drug belonging to the class of protease inhibitors. Its primary mechanism of action is the inhibition of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the viral life cycle. HIV protease cleaves viral polyproteins into smaller, functional proteins necessary for the maturation of new, infectious virions. Saquinavir, a peptidomimetic inhibitor, is designed to fit into the active site of the HIV protease, preventing it from cleaving its natural substrates. This results in the production of immature and non-infectious viral particles, thus suppressing viral replication.

dot

Caption: Saquinavir inhibits HIV protease, preventing the cleavage of the Gag-Pol polyprotein.

Saquinavir-d9 as an Internal Standard: Mechanism of Action in Bioanalysis

Saquinavir-d9 is a deuterated form of Saquinavir, meaning that nine hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic substitution increases the molecular weight of Saquinavir-d9 compared to Saquinavir, allowing for their differentiation by a mass spectrometer. The core principle behind using Saquinavir-d9 as an internal standard is that its chemical and physical properties are nearly identical to those of Saquinavir.

This similarity ensures that Saquinavir-d9 experiences the same degree of variability as Saquinavir during:

-

Sample Preparation: Losses during extraction, evaporation, and reconstitution steps will be proportional for both the analyte and the internal standard.

-

Chromatographic Separation: Saquinavir and Saquinavir-d9 will co-elute or have very similar retention times in liquid chromatography, meaning they experience the same chromatographic conditions and potential matrix effects at the same time.

-

Ionization: The efficiency of ionization in the mass spectrometer's source will be comparable for both compounds, correcting for ion suppression or enhancement caused by the biological matrix.

By adding a known amount of Saquinavir-d9 to each sample at the beginning of the workflow, the ratio of the peak area of Saquinavir to the peak area of Saquinavir-d9 is used for quantification. This ratio remains constant even if the absolute peak areas fluctuate due to the aforementioned sources of error.

dot

An In-depth Technical Guide to the Physical and Chemical Characteristics of Saquinavir-d9

Introduction

Saquinavir-d9 is the deuterated analog of Saquinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] As a stable isotope-labeled compound, Saquinavir-d9 serves as an invaluable internal standard for the quantification of Saquinavir in biological matrices using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][4] The incorporation of nine deuterium atoms provides a distinct mass shift, enabling precise and accurate measurement of the parent drug's concentration, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.[2][3]

This guide provides a comprehensive overview of the physical and chemical properties of Saquinavir-d9, detailed experimental protocols for its use, and a visual representation of the mechanism of action and metabolic pathway of its non-deuterated counterpart, Saquinavir.

Physical and Chemical Properties

The fundamental are summarized in the table below.

| Property | Value | Citations |

| IUPAC Name | (2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide | [2] |

| Synonyms | Ro 31-8959-d9 | [1][2] |

| CAS Number | 1356355-11-7 | [1][2][3] |

| Molecular Formula | C₃₈H₄₁D₉N₆O₅ | [2][3][5] |

| Molecular Weight | 679.90 g/mol | [3][4][5] |

| Appearance | Solid | [3] |

| Purity | ≥99% deuterated forms (d₁-d₉) | [3] |

| Solubility | Soluble in Chloroform and Methanol | [3] |

| Storage Conditions | -20°C, dry and sealed | [3][4] |

| Stability | Stable for at least 4 years under recommended storage conditions | [3] |

Experimental Protocols

Saquinavir-d9 is primarily utilized as an internal standard in analytical methods to ensure the accuracy and precision of Saquinavir quantification. Below are detailed protocols for common applications.

Quantification of Saquinavir in Biological Samples by LC-MS/MS

This method is adapted from a validated procedure for the determination of Saquinavir in human plasma, saliva, and urine.[6]

3.1.1 Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of the biological sample (plasma, saliva, or urine), add a known concentration of Saquinavir-d9 as the internal standard.

-

Add 50 µL of 1 M NaOH to alkalinize the sample.

-

Add 1 mL of ethyl acetate as the extraction solvent.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous phases.

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3.1.2 Chromatographic Conditions

-

HPLC System: A system capable of isocratic elution.

-

Column: Kromasil C18, 5 µm, 100 x 2.1 mm (or equivalent).

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

3.1.3 Mass Spectrometry Conditions

-

Mass Spectrometer: A tandem mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Selected Reaction Monitoring (SRM).

-

Monitor the specific precursor-to-product ion transitions for both Saquinavir and Saquinavir-d9.

-

-

Quantification: The concentration of Saquinavir in the sample is determined by calculating the peak area ratio of Saquinavir to Saquinavir-d9 and comparing it to a standard curve.

Quantification of Saquinavir in Human Plasma by HPLC-UV

This protocol is based on an established HPLC method with UV detection for Saquinavir.[7] While the original method used a stereoisomer as an internal standard, Saquinavir-d9 is also suitable for methods where UV detection is coupled with mass spectrometry or for method development.

3.2.1 Sample Preparation (Diethyl Ether Extraction)

-

Spike plasma samples with a known amount of Saquinavir-d9.

-

Perform a liquid-liquid extraction using diethyl ether.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase.

3.2.2 Chromatographic Conditions

-

Column: Nucleosil 3C8.

-

Mobile Phase: Isocratic elution with 5 mM H₂SO₄ (pH 3.5) and acetonitrile (75.5:24.5, v/v) containing 10 mM tetrabutylammonium hydrogen sulfate.[7]

-

Column Temperature: 45°C.[7]

-

Detection: UV detection at 240 nm.[7]

Mechanism of Action and Metabolism of Saquinavir

Saquinavir is an antiretroviral drug that acts as a competitive inhibitor of HIV protease, an enzyme essential for the HIV life cycle.[8][9] By binding to the active site of the protease, Saquinavir prevents the cleavage of the viral Gag-Pol polyprotein precursors into mature, functional proteins.[8][10] This disruption results in the production of immature, non-infectious viral particles.[10]

The oral bioavailability of Saquinavir is low due to incomplete absorption and extensive first-pass metabolism, primarily occurring in the liver and small intestine.[9][11][12] The biotransformation is almost exclusively mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[11][12][13] This metabolism leads to the formation of several inactive mono- and di-hydroxylated metabolites.[11][12] To enhance its therapeutic efficacy, Saquinavir is often co-administered with a potent CYP3A4 inhibitor like Ritonavir, which significantly increases Saquinavir's plasma concentration.[8]

Visualizations

The following diagrams illustrate the experimental workflow for Saquinavir quantification and the mechanism of action and metabolic pathway of Saquinavir.

Caption: Workflow for the quantification of Saquinavir using Saquinavir-d9 as an internal standard.

Caption: Mechanism of action and metabolic pathway of Saquinavir.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Saquinavir-d9 | CAS#:1356355-11-7 | Chemsrc [chemsrc.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Saquinavir-d9 [myskinrecipes.com]

- 5. scbt.com [scbt.com]

- 6. Highly sensitive determination of saquinavir in biological samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of saquinavir in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Saquinavir Mesylate? [synapse.patsnap.com]

- 9. Saquinavir. Clinical pharmacology and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Selective biotransformation of the human immunodeficiency virus protease inhibitor saquinavir by human small-intestinal cytochrome P4503A4: potential contribution to high first-pass metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Saquinavir-d9 Certificate of Analysis

Introduction to Saquinavir-d9

Saquinavir-d9 is the deuterium-labeled form of Saquinavir, a potent HIV protease inhibitor used in antiretroviral therapy.[1][2][3] The "-d9" designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes Saquinavir-d9 an ideal internal standard for the quantification of Saquinavir in biological matrices using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] Its primary application is in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to ensure accurate and precise measurement of the parent drug, Saquinavir.[5]

A Certificate of Analysis (CoA) for Saquinavir-d9 is a critical document that provides detailed information about its identity, purity, and quality. For researchers, scientists, and drug development professionals, understanding the data presented in a CoA is essential for ensuring the reliability and validity of experimental results. This guide explains the core components of a Saquinavir-d9 CoA, including its chemical properties, analytical testing methods, and data interpretation.

Data Presentation: Summary of Quantitative Data

The quantitative data typically found on a Saquinavir-d9 Certificate of Analysis is summarized below. These tables provide a clear overview of the key specifications for this reference material.

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Name | (2S)-N1-[(1S,2R)-3-[(3S,4aS,8aS)-3-[[(1,1-di(methyl-d3)ethyl-2,2,2-d3)amino]carbonyl]octahydro-2(1H)-isoquinolinyl]-2-hydroxy-1-(phenylmethyl)propyl]-2-[(2-quinolinylcarbonyl)amino]-butanediamide[4] |

| Synonyms | Ro 31-8959-d9, Fortovase-d9, Invirase-d9[2][6] |

| CAS Number | 1356355-11-7[1][4][7][8][9] |

| Molecular Formula | C₃₈H₄₁D₉N₆O₅[1][4][6][8][9] |

| Molecular Weight | 679.90 g/mol [4][6][8][9] |

| Exact Mass | 679.4408[8] |

| Appearance | Solid[4] |

| Solubility | Soluble in Chloroform and Methanol[4] |

| Storage Conditions | -20°C, dry and sealed[4][5] |

Table 2: Purity and Isotopic Enrichment

| Specification | Value |

| Purity | ≥98%[5] |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₉)[4] |

Experimental Protocols

The primary use of Saquinavir-d9 is as an internal standard for the quantification of Saquinavir in biological samples. The most common analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), valued for its high sensitivity and selectivity.[10][11]

Protocol: Quantification of Saquinavir in Human Plasma using LC-MS/MS

This protocol describes a general methodology for determining the concentration of Saquinavir in human plasma.

1. Sample Preparation (Protein Precipitation):

-

To 200 µL of human plasma, add a known concentration of Saquinavir-d9 as the internal standard.

-

Add 600 µL of an extracting solution, such as 0.3 M zinc sulfate in a water/methanol mixture (e.g., 30:70, v/v), to precipitate plasma proteins.[12][13]

-

Vortex the mixture for approximately 5 minutes to ensure thorough mixing and precipitation.[13]

-

Centrifuge the sample at high speed (e.g., 13,000 rpm) for 3-10 minutes to pellet the precipitated proteins.[13][14]

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.[13]

2. Chromatographic Separation (HPLC):

-

Column: A reverse-phase C18 column (e.g., Kromasil RP-18) is typically used.[11]

-

Mobile Phase: An isocratic or gradient elution with a mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).

-

Flow Rate: A typical flow rate is maintained to ensure optimal separation.

-

Injection Volume: A small volume of the extracted sample (e.g., 10-20 µL) is injected into the HPLC system.

3. Mass Spectrometric Detection (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly employed.[11][14]

-

Detection Mode: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity.[11][14] This involves monitoring specific precursor-to-product ion transitions for both Saquinavir and the Saquinavir-d9 internal standard.

-

Data Analysis: The concentration of Saquinavir in the original sample is calculated by comparing the peak area ratio of the analyte (Saquinavir) to the internal standard (Saquinavir-d9) against a calibration curve prepared with known concentrations of Saquinavir.

Mandatory Visualizations

The following diagrams illustrate the analytical workflow and the mechanism of action of Saquinavir.

Caption: Workflow for Saquinavir quantification using Saquinavir-d9.

Caption: Saquinavir's mechanism of action in inhibiting HIV protease.

References

- 1. Saquinavir-d9 | CAS#:1356355-11-7 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Saquinavir-d9 [myskinrecipes.com]

- 6. scbt.com [scbt.com]

- 7. Saquinavir-d9 | CAS 1356355-11-7 | LGC Standards [lgcstandards.com]

- 8. Saquinavir-d9 | CAS 1356355-11-7 | LGC Standards [lgcstandards.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Chromatographic and immunochemical approaches to the analysis of the HIV protease inhibitor saquinavir in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Highly sensitive determination of saquinavir in biological samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 13. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and core technical data of Saquinavir-d9. It is intended to serve as a valuable resource for researchers and scientists engaged in drug development and bioanalytical studies. This guide includes a summary of quantitative data, detailed experimental protocols for its use as an internal standard, and a workflow diagram for procurement and application.

Core Technical Data

Saquinavir-d9 is a deuterated analog of Saquinavir, a protease inhibitor used in the treatment of HIV. Its primary application in a research setting is as an internal standard for the quantification of Saquinavir in biological matrices using mass spectrometry-based methods.[1] The stable isotope label allows for precise and accurate measurement by correcting for variations during sample preparation and analysis.

Quantitative Data Summary

The following table summarizes the key quantitative data for Saquinavir-d9, compiled from various suppliers.

| Parameter | Value | Source |

| CAS Number | 1356355-11-7 | Cayman Chemical, LGC Standards, Santa Cruz Biotechnology |

| Molecular Formula | C₃₈H₄₁D₉N₆O₅ | Cayman Chemical, LGC Standards, Santa Cruz Biotechnology |

| Formula Weight | 679.9 g/mol | Cayman Chemical, LGC Standards, Santa Cruz Biotechnology |

| Purity | ≥98% to ≥99% deuterated forms (d₁-d₉) | MySkinRecipes, Cayman Chemical |

| Formulation | Typically a solid | Cayman Chemical |

| Solubility | Soluble in Chloroform and Methanol | Cayman Chemical |

| Storage | -20°C, dry, and sealed | MySkinRecipes, Clinivex |

Commercial Availability and Suppliers

Saquinavir-d9 is available from a range of specialized chemical suppliers that provide reference standards and research chemicals. The following table lists some of the prominent suppliers.

| Supplier | Website | Available Pack Sizes |

| LGC Standards | --INVALID-LINK-- | 1 mg, 10 mg |

| Cayman Chemical | --INVALID-LINK-- | 1 mg |

| Clinivex | --INVALID-LINK-- | 10 mg, 50 mg, 100 mg (as Mesylate) |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Inquire for availability |

| Sapphire North America | --INVALID-LINK-- | 1 mg |

| MySkinRecipes | --INVALID-LINK-- | 1 mg |

| MedChemExpress | --INVALID-LINK-- | 1 mg, 5 mg, 10 mg |

Experimental Protocols

Saquinavir-d9 is predominantly used as an internal standard in bioanalytical methods, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of Saquinavir in biological samples such as plasma, saliva, and urine.[2] The following is a generalized experimental protocol synthesized from various methodologies.

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a stock solution of Saquinavir-d9 in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL. Store this solution at -20°C.

-

Working Solution: Dilute the stock solution with the appropriate solvent to prepare a working solution at a concentration suitable for spiking into calibration standards, quality control samples, and study samples. The final concentration of the internal standard in the samples should be optimized to provide a stable and reproducible signal.

Sample Preparation

The goal of sample preparation is to extract Saquinavir and Saquinavir-d9 from the biological matrix and remove interfering substances. Common techniques include protein precipitation and liquid-liquid extraction.

-

Protein Precipitation (PPT):

-

To a 100 µL aliquot of the biological sample (e.g., plasma), add a specified volume of the Saquinavir-d9 working solution.

-

Add a precipitating agent, such as acetonitrile or methanol (typically 3 volumes), to the sample.[3]

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the sample at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis by LC-MS/MS.

-

-

Liquid-Liquid Extraction (LLE):

-

To a 100 µL aliquot of the biological sample, add the Saquinavir-d9 working solution.

-

Add a suitable extraction solvent, such as ethyl acetate or diethyl ether.[2][4]

-

Vortex the mixture for an extended period (e.g., 5-10 minutes) to ensure efficient extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for the separation of Saquinavir.[2]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid or ammonium formate in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is common.

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both Saquinavir and Saquinavir-d9.

-

Saquinavir: The precursor ion is typically the protonated molecule [M+H]⁺ at m/z 671.1, and a common product ion is m/z 570.2.[3]

-

Saquinavir-d9: The precursor ion will be at a higher m/z due to the deuterium labeling (approximately m/z 680.9), and a corresponding product ion will be monitored. The exact masses should be confirmed by direct infusion of the standard.

-

-

Quantification: The concentration of Saquinavir in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (Saquinavir-d9) and comparing it to a calibration curve constructed from standards of known concentrations.

-

Workflow for Procurement and Utilization of Saquinavir-d9

The following diagram illustrates the logical workflow from identifying the need for Saquinavir-d9 to its final application in a research experiment.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Highly sensitive determination of saquinavir in biological samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of saquinavir in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Saquinavir-d9. The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies. As a deuterated analog of the HIV-1 protease inhibitor Saquinavir, Saquinavir-d9 is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies.

Overview of Saquinavir-d9

Saquinavir-d9 is a stable, isotopically labeled form of Saquinavir, a potent inhibitor of the HIV-1 protease enzyme. The incorporation of nine deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Saquinavir in biological matrices.

Recommended Storage and Stability

Proper storage is critical to maintain the chemical integrity of Saquinavir-d9. The following conditions are recommended based on available data.

Table 1: Recommended Storage Conditions and Long-Term Stability

| Parameter | Recommendation | Source(s) |

| Storage Temperature | -20°C | [1] |

| Storage Conditions | Store in a dry and sealed container. | [1] |

| Long-Term Stability | ≥ 4 years at -20°C | [1] |

Physicochemical Properties

Table 2: Physicochemical Properties of Saquinavir-d9

| Property | Value |

| Molecular Formula | C₃₈H₄₁D₉N₆O₅ |

| Molecular Weight | 679.90 g/mol |

| Purity | ≥99% deuterated forms (d1-d9) |

| Solubility | Soluble in Chloroform and Methanol |

Degradation Pathways and Stability Profile

While specific quantitative stability data for Saquinavir-d9 under forced degradation conditions is not extensively published, studies on the non-deuterated form, Saquinavir, provide valuable insights into its stability profile. The degradation pathways of Saquinavir-d9 are expected to be analogous.

Forced degradation studies on Saquinavir have shown that it is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions. The primary degradation pathways involve the hydrolysis of the amide bonds.

Table 3: Summary of Saquinavir Degradation under Forced Conditions (as a proxy for Saquinavir-d9)

| Stress Condition | Observations |

| Acidic Hydrolysis | Degradation is observed, particularly at elevated temperatures. The rate of hydrolysis is relatively low at room temperature. |

| Alkaline Hydrolysis | Significant degradation occurs. The alkaline medium has the most substantial impact on Saquinavir's stability. |

| Oxidative Stress | The molecule is susceptible to oxidation, leading to the formation of degradation products. |

| Photolytic Stress | Exposure to light can induce degradation. |

| Thermal Stress (Dry Heat) | The compound is relatively stable to dry heat at room temperature. |

Experimental Protocols

Stability-Indicating HPLC Method

This section outlines a general experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method that can be adapted for the analysis of Saquinavir-d9 and its degradation products. This method is based on protocols developed for Saquinavir.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of Saquinavir-d9 in the presence of its degradation products.

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

Chromatographic Conditions (Example):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: Acetonitrile and 0.025 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 238 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of Saquinavir-d9 in a suitable solvent (e.g., methanol) and dilute to a working concentration with the mobile phase.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve Saquinavir-d9 in 0.1 M HCl and reflux for a specified period. Neutralize the solution before injection.

-

Alkaline Hydrolysis: Dissolve Saquinavir-d9 in 0.1 M NaOH and reflux for a specified period. Neutralize the solution before injection.

-

Oxidative Degradation: Treat a solution of Saquinavir-d9 with 3% hydrogen peroxide at room temperature for a specified period.

-

Photodegradation: Expose a solution of Saquinavir-d9 to UV light (e.g., 254 nm) for a specified duration.

-

Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature for a defined time.

-

-

Sample Analysis: Inject the prepared standard and stressed samples into the HPLC system.

-

Data Analysis: Monitor the chromatograms for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent Saquinavir-d9 peak.

Visualizations

Mechanism of Action of Saquinavir

Saquinavir acts as a competitive inhibitor of the HIV-1 protease enzyme, which is crucial for the maturation of infectious virus particles. The following diagram illustrates this mechanism.

Caption: Mechanism of Saquinavir's inhibition of HIV Protease.

Experimental Workflow: Saquinavir-d9 as an Internal Standard

The primary application of Saquinavir-d9 is as an internal standard in the quantification of Saquinavir in biological samples using LC-MS/MS. The workflow for such an analysis is depicted below.

Caption: Workflow for Saquinavir quantification using Saquinavir-d9.

Conclusion

Saquinavir-d9 is a stable molecule when stored under the recommended conditions of -20°C in a dry, sealed container. For analytical purposes, it is crucial to be aware of its potential degradation pathways, which are similar to those of Saquinavir, particularly under harsh acidic, alkaline, oxidative, and photolytic conditions. The provided experimental protocol for a stability-indicating HPLC method serves as a foundation for researchers to develop and validate their own methods for ensuring the quality and integrity of Saquinavir-d9 in their studies. The use of Saquinavir-d9 as an internal standard is a critical component of robust bioanalytical methods for the accurate quantification of Saquinavir.

References

Methodological & Application

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Saquinavir, a protease inhibitor used in the treatment of HIV[1][2][3], in human plasma. The method utilizes Saquinavir-d9 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision[4]. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. The method was validated over a linear range of 0.05 to 87.6 ng/mL and demonstrated excellent accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Saquinavir is a potent inhibitor of the HIV protease enzyme, an essential enzyme for viral replication and maturation[2][5][6]. By binding to the active site of the protease, Saquinavir prevents the cleavage of viral polyproteins, leading to the production of immature and non-infectious viral particles[2][5][6]. Therapeutic drug monitoring of Saquinavir is crucial to optimize treatment efficacy and minimize potential side effects.

LC-MS/MS has become the gold standard for the bioanalysis of drugs in complex matrices due to its high selectivity, sensitivity, and speed[1][7][8]. The use of a stable isotope-labeled internal standard, such as Saquinavir-d9, is the preferred approach for quantitative LC-MS/MS assays as it compensates for variations in sample preparation, matrix effects, and instrument response[4]. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Saquinavir in human plasma.

Experimental

Materials and Reagents

-

Saquinavir (Reference Standard)

-

Saquinavir-d9 (Internal Standard)[4]

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Ultrapure Water

-

Human Plasma (sourced from an accredited supplier)

Instrumentation

-

Liquid Chromatography system capable of binary gradient elution

-

Triple Quadrupole Mass Spectrometer with an ESI source

-

Reversed-phase C18 column (e.g., 50 x 2.1 mm, 5 µm)

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Saquinavir and Saquinavir-d9 by dissolving the appropriate amount of each compound in methanol.

Working Standard Solutions: Prepare serial dilutions of the Saquinavir stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration curve (CC) standards and quality control (QC) samples.

Internal Standard Working Solution (100 ng/mL): Dilute the Saquinavir-d9 stock solution with methanol to achieve a final concentration of 100 ng/mL.

Sample Preparation Protocol

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (100 ng/mL Saquinavir-d9).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase (50 x 2.1 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 40% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 40% B and equilibrate for 2 minutes. |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Saquinavir | 671.4 | 570.3 | 25 |

| Saquinavir-d9 | 680.4 | 579.3 | 25 |

Results and Discussion

Method Validation

The LC-MS/MS method was validated according to regulatory guidelines. The validation parameters assessed included linearity, accuracy, precision, selectivity, recovery, and stability.

Linearity: The calibration curve was linear over the concentration range of 0.05 to 87.6 ng/mL for Saquinavir in human plasma. The coefficient of determination (r²) was consistently >0.99.

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |

| LLOQ | 0.05 | ≤ 15 | ≤ 15 | 85 - 115 |

| Low QC | 0.15 | ≤ 15 | ≤ 15 | 85 - 115 |

| Mid QC | 7.5 | ≤ 15 | ≤ 15 | 85 - 115 |

| High QC | 70 | ≤ 15 | ≤ 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.

Selectivity: No significant interfering peaks were observed at the retention times of Saquinavir and Saquinavir-d9 in blank plasma samples from six different sources.

Recovery: The extraction recovery of Saquinavir from human plasma was consistent and reproducible across the different QC levels.

Stability: Saquinavir was found to be stable in human plasma under various storage conditions, including short-term bench-top, long-term freezer storage (-80°C), and after multiple freeze-thaw cycles.

Experimental Workflow and Signaling Pathway

Caption: LC-MS/MS workflow for Saquinavir quantification.

Caption: Mechanism of action of Saquinavir.

Conclusion

This application note details a validated LC-MS/MS method for the reliable quantification of Saquinavir in human plasma using Saquinavir-d9 as an internal standard. The method is sensitive, selective, and robust, making it a valuable tool for pharmacokinetic research and clinical monitoring of Saquinavir. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis.

References

- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 2. Saquinavir - Wikipedia [en.wikipedia.org]

- 3. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of Saquinavir Mesylate? [synapse.patsnap.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. ijcrr.com [ijcrr.com]

- 8. Simultaneous determination of lopinavir, saquinavir and ritonavirin human plasma using liquid chromatography – ion trap mass spectrometry [open.icm.edu.pl]

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of the HIV protease inhibitor saquinavir in human plasma. The assay utilizes a stable isotope-labeled internal standard, saquinavir-d9, and analysis by liquid chromatography with tandem mass spectrometry (LC-MS/MS). The sample preparation is a straightforward protein precipitation procedure, enabling high-throughput analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications where accurate determination of saquinavir concentrations in plasma is required.

Introduction

Saquinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the viral life cycle.[1] Monitoring its concentration in plasma is essential for optimizing therapeutic efficacy and minimizing potential toxicities. The use of a stable isotope-labeled internal standard, such as saquinavir-d9, is the gold standard for quantitative bioanalysis using mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision.[2] This protocol details a validated LC-MS/MS method for the reliable quantification of saquinavir in human plasma.

Experimental

Materials and Reagents

-

Saquinavir reference standard

-

Saquinavir-d9 internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2EDTA)

-

Ultrapure water

Sample Preparation

A protein precipitation method is employed for the extraction of saquinavir and saquinavir-d9 from human plasma.

-

Allow plasma samples to thaw to room temperature.

-

To 50 µL of plasma, add 10 µL of saquinavir-d9 internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Separation is achieved on a C18 reversed-phase column.

| Parameter | Condition |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 30% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 1 min |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transitions | Saquinavir: m/z 671.4 -> 570.3 Saquinavir-d9: m/z 680.4 -> 570.3 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for specific instrument |

| Gas Temperatures | Optimized for specific instrument |

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this method.

| Parameter | Result |

| Linearity Range | 1 - 2500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy at LLOQ | 85 - 115% |

| Precision at LLOQ (CV%) | < 20% |

| Accuracy (QC samples) | 90 - 110% |

| Precision (QC samples) (CV%) | < 15% |

| Recovery | > 85% |

Experimental Workflow

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for viral replication.[1] Accurate determination of Saquinavir concentrations in biological matrices is essential for pharmacokinetic (PK) studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Saquinavir-d9, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization effects, correcting for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision.[2]

These application notes provide a comprehensive overview of the use of Saquinavir-d9 in pharmacokinetic research, including detailed experimental protocols and data presentation.

Data Presentation

The following tables summarize key pharmacokinetic parameters of Saquinavir from studies in HIV-infected patients and healthy volunteers. While these studies may not have all used Saquinavir-d9 as the internal standard, they provide a reference for the expected pharmacokinetic profile of Saquinavir. The use of Saquinavir-d9 in the analytical methodology of future studies would enhance the precision and reliability of such data.

Table 1: Pharmacokinetic Parameters of Saquinavir in HIV-Infected Patients

| Dosage Regimen | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| 1000 mg SQV / 100 mg RTV twice daily | 5208 (1536-14369) | - | 69852 (24h) | 7-12 | [3] |

| 1000 mg SQV / 100 mg RTV twice daily (Group 1) | 3257 | - | 22794 (ss) | - | [4] |

| 1000 mg SQV twice daily (Group 3) | 2331 | - | 15759 (ss) | - | [4] |

| 600 mg SQV three times daily | 230 ± 148 | 3 (median) | 983 ± 679 (0-8h) | - | [5] |

Data are presented as mean ± standard deviation or geometric mean (90% confidence interval) where specified. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; ss: steady state.

Table 2: Pharmacokinetic Parameters of Saquinavir in Healthy Volunteers

| Dosage Regimen | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| 400 mg SQV / 400 mg RTV | 3100 | - | 35510 (0-24h) | - | [6] |

| 800 mg SQV / 200 mg RTV | - | - | 57000 (0-24h) | - | [6] |

| 500 mg SQV tablet / 100 mg RTV | - | - | 26800 (0-inf) | - | [7] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: Quantification of Saquinavir in Human Plasma using LC-MS/MS with Saquinavir-d9 as an Internal Standard

This protocol describes a validated method for the determination of Saquinavir in human plasma using protein precipitation for sample extraction and LC-MS/MS for analysis. Saquinavir-d9 serves as the internal standard to ensure accuracy and precision.

1. Materials and Reagents

-

Saquinavir reference standard

-

Saquinavir-d9 (Internal Standard, IS)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid

-

Ammonium acetate

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Ultrapure water

2. Stock and Working Solutions Preparation

-

Saquinavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Saquinavir reference standard in methanol.

-

Saquinavir-d9 Stock Solution (1 mg/mL): Accurately weigh and dissolve Saquinavir-d9 in methanol.

-

Saquinavir Working Solutions: Prepare serial dilutions of the Saquinavir stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Saquinavir-d9 stock solution with a 50:50 (v/v) mixture of methanol and water.

3. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the Internal Standard Working Solution (Saquinavir-d9).

-

Add 250 µL of ice-cold acetonitrile to precipitate plasma proteins.[8]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Saquinavir: m/z 671.4 → 570.4 (quantifier), other transitions can be used as qualifiers.

-

Saquinavir-d9: The specific transition for Saquinavir-d9 will depend on the deuteration pattern. For a d9 variant, the precursor ion would be approximately m/z 680.4. The product ion would likely be similar to the unlabeled compound, e.g., m/z 570.4 or a deuterated fragment. The exact m/z values should be determined by direct infusion of the Saquinavir-d9 standard.

-

5. Calibration Curve and Quality Control

-

Prepare a calibration curve by spiking blank plasma with known concentrations of Saquinavir.

-

Prepare at least three levels of QC samples (low, medium, and high concentrations) in blank plasma.

-

Process the calibration standards and QC samples along with the unknown samples.

-

The ratio of the peak area of Saquinavir to the peak area of Saquinavir-d9 is used for quantification.

Protocol 2: Liquid-Liquid Extraction (LLE) of Saquinavir from Plasma

As an alternative to protein precipitation, liquid-liquid extraction can be employed for sample clean-up.

1. Sample Preparation

-

To 200 µL of plasma, add 50 µL of the Saquinavir-d9 internal standard working solution.

-

Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.

-

Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).[3]

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.

Visualizations

Saquinavir Mechanism of Action

Saquinavir is a competitive inhibitor of HIV protease. It mimics the peptide linkage that the protease normally cleaves, but it cannot be cleaved itself. By binding to the active site of the protease, Saquinavir prevents the cleavage of viral polyproteins (Gag-Pol), which is a crucial step in the maturation of new, infectious virions.[1][7][9] This results in the production of immature and non-infectious viral particles.

Caption: Saquinavir inhibits HIV protease, preventing viral maturation.

Experimental Workflow for a Pharmacokinetic Study

A typical pharmacokinetic study involves the administration of a drug to subjects, collection of biological samples at various time points, analysis of drug concentrations in the samples, and subsequent pharmacokinetic data analysis.

Caption: Workflow of a typical pharmacokinetic study.

References

- 1. researchgate.net [researchgate.net]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. Highly sensitive determination of saquinavir in biological samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Saquinavir and ritonavir pharmacokinetics following combined ritonavir and saquinavir (soft gelatin capsules) administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. a protein precipitation extraction method [protocols.io]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

Introduction

Saquinavir is a potent HIV protease inhibitor used in the treatment of HIV/AIDS.[1][2] Its deuterated analog, Saquinavir-d9, serves as an essential internal standard (IS) for the accurate quantification of saquinavir in biological matrices using bioanalytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[1][3] The correct and precise preparation of stock and working solutions of Saquinavir-d9 is critical for ensuring the accuracy, precision, and reproducibility of analytical methods in research, clinical, and drug development settings.

These application notes provide detailed protocols for the preparation of Saquinavir-d9 stock and working solutions, along with key technical data and workflow diagrams to guide researchers and scientists.

Product Information and Specifications

Saquinavir-d9 is typically supplied as a solid and should be handled with care, considering it a hazardous material until further information is available.[3] Key specifications are summarized below.

| Parameter | Specification | Source |

| Formal Name | (2S)-N1-[(1S,2R)-3-[(3S,4aS,8aS)-3-[[(1,1-di(methyl-d3)ethyl-2,2,2-d3)amino]carbonyl]octahydro-2(1H)-isoquinolinyl]-2-hydroxy-1-(phenylmethyl)propyl]-2-[(2-quinolinylcarbonyl)amino]-butanediamide | [3] |

| Molecular Formula | C₃₈H₄₁D₉N₆O₅ | [1][3] |

| Formula Weight | 679.9 g/mol | [1][3] |

| Physical Form | Solid | [3] |

| Chemical Purity | ≥95% (Saquinavir) | [3] |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d9); ≤1% d0 | [3] |

| Recommended Storage | -20°C | [1][3] |

| Long-term Stability | ≥ 4 years (when stored at -20°C) | [1][3] |

Experimental Protocols

Safety Precaution: Before handling, users must review the complete Safety Data Sheet (SDS) provided by the manufacturer.[3] Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

Protocol 1: Preparation of Saquinavir-d9 Stock Solution (1 mg/mL)

This protocol describes the preparation of a primary stock solution. It is recommended to purge the solvent with an inert gas to prevent degradation.[3]

Materials:

-

Saquinavir-d9 (solid)

-

Class A volumetric flask (e.g., 1 mL or 5 mL)

-

Analytical balance

-

High-purity solvent (e.g., Methanol, Chloroform, or DMSO)[1][3][4]

-

Inert gas (e.g., Nitrogen or Argon)

-

Pipettes and tips

Procedure:

-

Allow the Saquinavir-d9 vial to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh the desired amount of Saquinavir-d9 solid (e.g., 1 mg) using an analytical balance.

-

Transfer the weighed solid into a clean, dry volumetric flask.

-

Add a small volume of the chosen solvent (e.g., ~50% of the final volume of methanol) to the flask.

-

Gently swirl or sonicate the flask to ensure the complete dissolution of the solid.[4]

-

Once dissolved, dilute the solution to the final volume with the solvent.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Transfer the stock solution to a labeled, amber glass vial for storage.

-

Store the stock solution at -20°C or -80°C for long-term stability.[4]

Protocol 2: Preparation of Saquinavir-d9 Working Solutions

Working solutions are prepared by diluting the stock solution to concentrations appropriate for the analytical method, such as for spiking into calibration standards and quality control samples.

Materials:

-

Saquinavir-d9 stock solution (1 mg/mL)

-

Dilution solvent (e.g., Methanol, Acetonitrile/Water mixture)[5][6]

-

Volumetric flasks or microtubes

-

Calibrated pipettes and tips

Procedure:

-

Intermediate Dilution (Optional): It is often practical to first prepare an intermediate stock solution (e.g., 10 µg/mL). To do this, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the diluent.

-

Final Working Solution: Prepare the final working solution from the stock or intermediate solution. For example, to prepare a 100 ng/mL working internal standard solution, dilute 10 µL of the 10 µg/mL intermediate solution into 990 µL of the diluent.

-

The concentration of the working solution should be chosen based on the expected concentration range of the analyte (Saquinavir) in the samples.

-

Working solutions should be prepared fresh when possible or stored at 4°C for short-term use.[7]

Application Workflows and Diagrams

Diagrams are provided to visualize the preparation and application of Saquinavir-d9 solutions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Saquinavir | C38H50N6O5 | CID 441243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Saquinavir | SARS-CoV | HIV Protease | TargetMol [targetmol.com]

- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Abstract

This application note presents a detailed protocol for the chromatographic separation and quantification of Saquinavir, a potent HIV protease inhibitor, and its deuterated internal standard, Saquinavir-d9. The described methods are applicable for high-performance liquid chromatography (HPLC) coupled with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing the sensitivity and selectivity required for bioanalytical studies in various biological matrices. This document is intended for researchers, scientists, and drug development professionals involved in the pharmacokinetic analysis and therapeutic drug monitoring of Saquinavir.

Introduction

Saquinavir is a critical component of highly active antiretroviral therapy (HAART) used in the treatment of HIV infection.[1][2][3][4] It functions by inhibiting the HIV protease, an enzyme essential for the viral replication cycle.[1][5] Accurate and precise quantification of Saquinavir in biological fluids is crucial for optimizing dosing regimens, assessing patient compliance, and conducting pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Saquinavir-d9, is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and instrument response. This note provides robust and validated methods for the effective chromatographic separation of Saquinavir from its deuterated analog and endogenous interferences.

Mechanism of Action: Saquinavir as an HIV Protease Inhibitor

Saquinavir mimics the peptide substrate of the HIV protease enzyme. It binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins necessary for the production of mature, infectious virions.[1][5] This inhibitory action results in the release of immature and non-infectious viral particles.

Caption: Mechanism of action of Saquinavir as an HIV protease inhibitor.

Experimental Protocols

This section details two primary methods for the chromatographic separation and quantification of Saquinavir and Saquinavir-d9: an HPLC-UV method and a more sensitive LC-MS/MS method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Saquinavir in plasma and serum samples when high sensitivity is not a primary requirement.

Sample Preparation: Liquid-Liquid Extraction

-

To 0.5 mL of plasma or serum in a polypropylene tube, add the internal standard solution.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the HPLC system.

Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Nucleosil 3C8 or Keystone BetaBasic C4[6][7] |

| Mobile Phase | 5 mM H₂SO₄ (pH 3.5) and Acetonitrile (75.5:24.5, v/v) with 10 mM Tetrabutylammonium hydrogen sulfate[6] |

| Flow Rate | 0.5 - 1.0 mL/min[7][8] |

| Column Temperature | 40 - 45°C[6][7] |

| Detection Wavelength | 240 nm[6][8] |

| Injection Volume | 20 - 50 µL |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity and is the preferred method for bioanalytical studies requiring low limits of quantification.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (Saquinavir-d9).[9]

-

Vortex for 30 seconds to precipitate the proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean vial for injection.

Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Kromasil RP-18 or equivalent C18 column[10] |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Methanol. Isocratic elution with 90% B.[11] |

| Flow Rate | 0.5 mL/min[11] |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometric Conditions

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Saquinavir) | m/z 671.1 → 570.2[9] |

| MRM Transition (Saquinavir-d9) | m/z 679.9 → 579.2 (Predicted based on d9 labeling) |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100-200 ms |

Experimental Workflow

The general workflow for the analysis of Saquinavir and Saquinavir-d9 in biological samples is depicted below.

Caption: General experimental workflow for the bioanalysis of Saquinavir.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods based on published literature.

Table 1: HPLC-UV Method Performance

| Parameter | Value | Reference |

| Linearity Range | 5 - 110 ng/mL | [6] |

| Limit of Detection (LOD) | 1 ng/mL | [6] |

| Limit of Quantification (LOQ) | 5 ng/mL | [6] |

| Recovery | 86 - 95% | [12] |

| Inter-day Precision (RSD) | < 5% | [6] |

Table 2: LC-MS/MS Method Performance

| Parameter | Value | Reference |

| Linearity Range | 0.05 - 87.6 ng/mL | [10] |